molecular formula C10H11NOS B13202860 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol

Cat. No.: B13202860
M. Wt: 193.27 g/mol
InChI Key: CTFOYLLHMLYRQT-UHFFFAOYSA-N
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Description

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thieno[3,2-b]pyridine moiety linked to a propanol group, making it a versatile molecule for synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the propanol group. One common method involves the reaction of 3-bromothiophene with 2-aminopyridine to form the thieno[3,2-b]pyridine ring. This intermediate is then subjected to a Grignard reaction with propanal to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thieno[3,2-b]pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.

Major Products

    Oxidation: The major product is 3-{Thieno[3,2-b]pyridin-6-yl}propanone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol involves its interaction with specific molecular targets. The thieno[3,2-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the thieno ring.

    Thieno[3,2-b]pyridin-6-ol: Similar core structure but lacks the propanol group.

Uniqueness

3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is unique due to the combination of the thieno[3,2-b]pyridine core and the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

3-thieno[3,2-b]pyridin-6-ylpropan-1-ol

InChI

InChI=1S/C10H11NOS/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,1-2,4H2

InChI Key

CTFOYLLHMLYRQT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CC(=C2)CCCO

Origin of Product

United States

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